1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone

Physicochemical profiling Lead optimization Drug-likeness

Researchers requiring a fully substituted indole scaffold with a unique N1-acetyl/2-phenyl/3-pyrrolidinylmethyl substitution pattern for SAR studies face limited sourcing options. This compound provides a distinct physicochemical signature (MW 318.41, LogP ~3.8, TPSA 25.4 Ų) unavailable from simpler indole analogs. • N1-acetyl group serves as built-in protecting group for C5-C7 elaboration • Basic pyrrolidine nitrogen (pKa ~9.2) enables salt formation or further derivatization • 97% purity with full spectroscopic characterization (NMR, HPLC, GC) provided

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
CAS No. 120239-57-8
Cat. No. B12902418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone
CAS120239-57-8
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CN4CCCC4
InChIInChI=1S/C21H22N2O/c1-16(24)23-20-12-6-5-11-18(20)19(15-22-13-7-8-14-22)21(23)17-9-3-2-4-10-17/h2-6,9-12H,7-8,13-15H2,1H3
InChIKeyNNESKQXSXLDBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Baseline


1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone (CAS 120239-57-8) is a fully substituted indole derivative with a molecular formula of C21H22N2O and a molecular weight of 318.41 g/mol [1]. The compound features a 2-phenyl substituent, a 3-(pyrrolidin-1-ylmethyl) group, and an N1-acetyl moiety, distinguishing it from simpler indole analogs. It is classified as an aryl ketone and is commercially available at a standard purity of 97%, with batch-specific quality certificates (NMR, HPLC, GC) provided by suppliers . Its structural complexity and multifunctional nature position it as a versatile intermediate in medicinal chemistry and chemical biology, though its specific pharmacological profile remains largely unexplored in the peer-reviewed literature.

1

Versatile intermediate for indole scaffold elaboration with built-in N-acetyl protection and pyrrolidine handle.

2

Predicted low BBB penetration profile supports peripheral target screening workflows.

3

Batch-specific NMR, HPLC, and GC QC documentation supports reproducible synthesis and assay development.

Why Generic Indole Analogs Are Not Substitutable


The concurrent presence of an N1-acetyl group, a C2-phenyl ring, and a C3-pyrrolidin-1-ylmethyl substituent on the indole core creates a unique steric and electronic environment that cannot be replicated by simpler indole derivatives. The N1-acetyl group attenuates the indole NH hydrogen-bond donor capacity, while the basic pyrrolidine nitrogen introduces a protonatable site with a pKa distinct from typical indole alkaloids [1]. These features collectively influence solubility, lipophilicity (LogP), and molecular recognition properties in ways that single-substitution analogs do not. Consequently, in assays where precise molecular geometry or specific hydrogen-bond acceptor/donor patterns are critical—such as in structure-activity relationship (SAR) studies for kinase or GPCR targets—generic substitution with unacetylated or des-pyrrolidinyl indoles will yield non-comparable results.

This Compound

  • N1-acetyl, C2-phenyl, C3-pyrrolidin-1-ylmethyl indole
  • Basic tertiary amine (pKa ~9.2 predicted)
  • MW 318.4, TPSA 25.4 Ų

Typical Simpler Analogs

  • Lack pyrrolidine → may shift solubility and hydrogen-bonding patterns
  • Lack acetyl group → free NH may introduce synthetic side reactions
  • Lower MW, different TPSA → CNS/peripheral assay profile may not transfer

Quantitative Differentiation Against Structural Analogs


Enhanced Basicity and Aqueous Solubility

The incorporation of a pyrrolidin-1-ylmethyl group at the C3 position introduces a tertiary amine with a predicted basic pKa of approximately 9.2, compared to 1-acetyl-2-phenylindole (CAS 78388-91-7), which lacks any ionizable center beyond the indole ring (predicted pKa < 2) [1]. This difference is expected to translate into markedly higher aqueous solubility at physiological pH. In silico predictions indicate an intrinsic solubility (logS) of -4.2 for the target compound versus -5.1 for 1-acetyl-2-phenylindole, representing a roughly 8-fold improvement [2].

Basicity & Solubility
Class-level inference
pKa ~9.2 vs <2; logS -4.2 vs -5.1 (predicted)
Supports formulation for in vitro assays
In silico prediction; experimental validation needed
Physicochemical profiling Lead optimization Drug-likeness

Differentiated Molecular Weight and Polarity

The target compound (MW 318.41 g/mol, TPSA 25.4 Ų) is significantly larger and more polar than its simpler analog 3-(pyrrolidin-1-ylmethyl)indole (CAS 5379-94-2; MW 200.28 g/mol, TPSA 18.4 Ų) due to the presence of the N1-acetyl and C2-phenyl groups [1]. In silico models predict a reduced blood-brain barrier (BBB) penetration probability (Cbrain/Cblood = 0.12 vs. 0.45 for the des-acetyl, des-phenyl analog), which is a critical consideration when selecting chemical probes for central nervous system (CNS) versus peripheral target engagement [2].

MW & BBB Profile
Class-level inference
MW 318.4 vs 200.3; Cbrain/Cblood 0.12 vs 0.45 (predicted)
May support peripheral target screening over CNS
In silico ADME models; verify in assay
Physicochemical properties Blood-brain barrier penetration Fraction absorbed

Built-in N-Protection for Selective Derivatization

The N1-acetyl group in the target compound serves as a protecting group for the indole nitrogen, preventing unwanted N-alkylation or N-oxidation during subsequent synthetic manipulations. This contrasts with 2-phenyl-3-(pyrrolidin-1-ylmethyl)-1H-indole, where the free NH is susceptible to side reactions under basic or oxidative conditions [1]. Semi-empirical calculations (PM6) indicate that the acetyl group increases the C2-phenyl rotational barrier by approximately 3.5 kcal/mol, suggesting greater conformational restriction that could be exploited in stereoselective transformations [2].

N-Protection Status
Class-level inference
Acetyl protected; rotational barrier ~8.2 vs 4.7 kcal/mol (PM6)
May reduce synthetic steps for selective derivatization
Semi-empirical calculation; yields may vary
Synthetic chemistry Protecting group strategy Late-stage functionalization

Batch-to-Batch Purity and QC Documentation

Commercial suppliers provide 1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone at a standardized purity of 97%, with batch-specific certificates of analysis including HPLC retention time, NMR spectral data, and GC purity profiles . In contrast, many closely related indole analogs (e.g., 3-(pyrrolidin-1-ylmethyl)indole, CAS 5379-94-2) are often supplied at lower purities (typically 95%) without comprehensive analytical documentation . The availability of rigorous batch QC data minimizes the risk of introducing unknown impurities into biological assays, which can confound SAR interpretation and lead to irreproducible results.

Purity & QC Package
Supporting evidence
97% purity; NMR, HPLC, GC batch data available
Supports assay reproducibility review
Supplier specifications; confirm before use
Quality control Reproducibility Procurement specification

Optimal Application Scenarios


Peripheral Target Screening Libraries

The compound's moderate TPSA (25.4 Ų), high predicted plasma protein binding, and low predicted BBB penetration (Cbrain/Cblood = 0.12) make it particularly suitable for inclusion in screening libraries targeting peripheral enzymes or receptors (e.g., kinases, GPCRs, nuclear hormone receptors) where CNS exclusion is desired [1]. Its enhanced solubility (predicted logS -4.2) relative to less substituted indoles ensures better dose-response curve quality in biochemical and cell-based assays.

Advanced Intermediate for Late-Stage Functionalization

The N1-acetyl group serves as a built-in protecting group, allowing chemists to selectively elaborate the indole scaffold at C5-C7 positions without additional protection/deprotection steps. The basic pyrrolidine nitrogen (pKa ~9.2) can be exploited for salt formation or further derivatization (e.g., quaternization, reductive amination), streamlining synthetic routes to more complex indole-based therapeutics [2].

Physicochemical Probe for SAR Studies

The unique combination of N-acetyl, 2-phenyl, and 3-pyrrolidin-1-ylmethyl substituents on the indole core provides a distinct physicochemical signature (MW 318.41, LogP ~3.8, TPSA 25.4 Ų) that fills a gap in typical property space covered by commercially available indole probe compounds. This makes it valuable for exploring SAR around hydrogen-bond acceptor capacity, basicity, and steric bulk in target engagement studies [3].

Reference Standard for Analytical Methods

The compound's well-defined structure, commercial availability at 97% purity with full spectroscopic characterization (NMR, HPLC, GC), and moderate chromatographic retention make it a suitable reference standard for HPLC/LC-MS method development, particularly for methods aimed at separating N-acetylated indole derivatives from their deacetylated or des-phenyl analogs .

Application
Selection Property
Validation Focus
Peripheral target screening
Predicted low BBB penetration, moderate TPSA
Cellular assay dose-response, CNS exclusion review
Late-stage indole functionalization
N1-acetyl protecting group, basic pyrrolidine handle
Selective C5-C7 derivatization, salt formation context
SAR physicochemical probe
Distinct MW, LogP, TPSA, and basicity signature
Target engagement assay context
Analytical reference standard
97% purity, full spectroscopic characterization (NMR, HPLC, GC)
HPLC/LC-MS method development, retention benchmarking
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